

# Duvelisib orphan drug designation T-cell lymphoma

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## Compound Focus: Duvelisib

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## Clinical Evidence and Mechanisms of Action

The orphan drug designations are supported by preclinical and clinical evidence demonstrating that **duvelisib**, as an oral dual inhibitor of the PI3K- $\delta$  and PI3K- $\gamma$  isoforms, has promising activity in T-cell lymphomas [1].

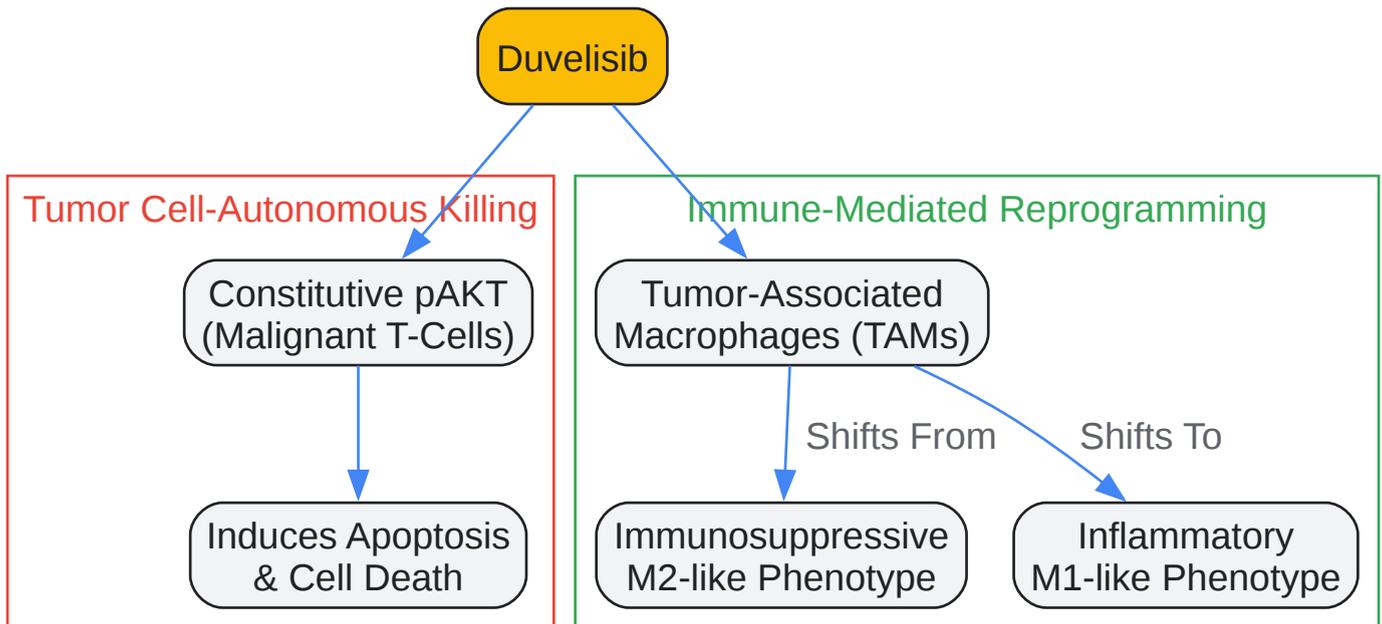
## Clinical Trial Data

- **Phase I Trial Results:** In a phase 1 study of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL, n=16) and cutaneous T-cell lymphoma (CTCL, n=19), **duvelisib** showed an **overall response rate (ORR) of 50.0%** in PTCL and **31.6%** in CTCL. Three patients with PTCL achieved a complete response [1].
- **Phase II PRIMO Trial:** Updated results from the expansion phase of the PRIMO trial in patients with relapsed/refractory PTCL (n=101) showed an ORR of **49%** with a **complete response rate of 34%**, as determined by an independent review committee. The median duration of response was 7.7 months [2].

## Mechanism of Action and Preclinical Insights

**Duvelisib** directly inhibits malignant T-cell growth and modulates the tumor microenvironment through dual PI3K- $\delta/\gamma$  inhibition [1].

### Duvelisib Dual Mechanism of Action



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Preclinical studies provide further insight into these mechanisms:

- **Cell-Autonomous Killing:** **Duvelisib** potently killed T-cell lymphoma lines that exhibited constitutive phospho-AKT (pAKT), a marker of activated PI3K signaling [1].
- **Immune Reprogramming:** In a mouse model engrafted with a PTCL patient-derived xenograft, **duvelisib** administration shifted tumor-associated macrophages from an immunosuppressive M2-like phenotype to an inflammatory M1-like phenotype, which can help restore anti-tumor immunity [1].

## PRIMO Trial Experimental Methodology

The phase II PRIMO trial (NCT03372057) is a key study evaluating **duvelisib** in relapsed/refractory PTCL [3] [2].

## Study Design

- **Trial Type:** Multicenter, parallel cohort, open-label phase II study [3].
- **Population:** Adult patients with relapsed or refractory PTCL who had received at least two cycles of a prior treatment regimen and either failed to achieve a response or progressed after an initial response. For patients with CD30-positive anaplastic large cell lymphoma, prior treatment with or ineligibility for brentuximab vedotin was required [3].
- **Dosing:**
  - **Dose-Optimization Phase:** Patients were randomized to one of two cohorts to determine the optimal dosing schedule [3]:
    - **Cohort 1: Duvelisib** 25 mg twice daily, with potential escalation to 50 mg then 75 mg.
    - **Cohort 2: Duvelisib** 75 mg twice daily.
  - **Expansion Phase:** Approximately 90-100 patients were treated with the dose determined from the optimization phase [3].
- **Primary Endpoint:** Objective response rate (ORR) [3].
- **Secondary Endpoints:** Duration of response, progression-free survival, disease control rate, overall survival, and adverse events [3].

## Key Efficacy Results

The following table summarizes the efficacy findings from the PRIMO trial's expansion phase, which involved heavily pre-treated patients (median of 3 prior lines of therapy) [2]:

Efficacy Parameter	Result
Overall Response Rate (ORR)	49%
Complete Response (CR) Rate	34%
ORR in Patients with $\geq 3$ Prior Therapies	49%
Median Duration of Response (DOR)	7.7 months
Median DOR in CR Patients	7.4 months

## Safety and Regulatory Considerations

While **duvelisib** shows clinical promise, its safety profile requires careful management.

- **Common Adverse Events:** The most frequent grade 3/4 adverse events observed in clinical trials included transaminase increases (ALT 40%, AST 17%), maculopapular rash (17%), and neutropenia (17%) [1].
- **Serious and Fatal Toxicities:** The FDA has issued a warning that **duvelisib** may increase the risk of death and is associated with serious side effects such as infections, diarrhea or colitis, inflammation of the lungs (pneumonitis), skin reactions, and elevated liver enzymes [4] [2]. These risks are noted in a **boxed warning** in the U.S. prescribing information [4].
- **Indication Withdrawal:** In April 2022, the FDA approval for **duvelisib** in relapsed or refractory follicular lymphoma was voluntarily withdrawn at the request of the sponsor, Secura Bio, which decided to strategically focus development on T-cell lymphoma [4] [2].

**Duvelisib** represents a promising therapeutic approach for T-cell lymphomas with a novel dual mechanism of action. Researchers and clinicians should be mindful of the significant toxicities and the evolving regulatory landscape as development in this orphan indication continues.

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## References

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